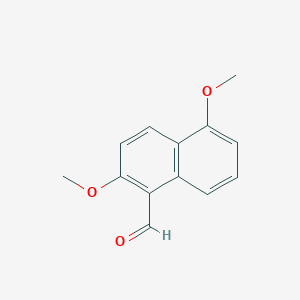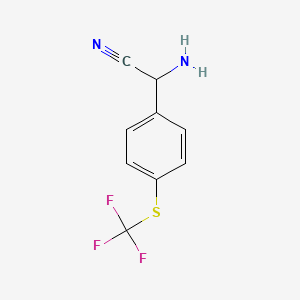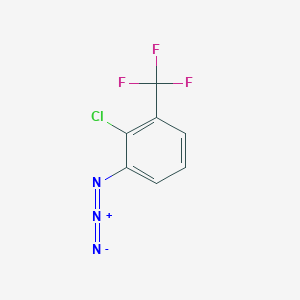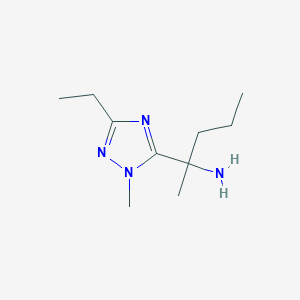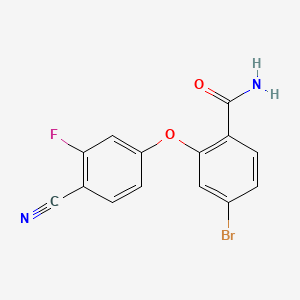
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide is a chemical compound with the molecular formula C14H8BrFN2O2 and a molecular weight of 335.1. This compound is known for its selective and potent inhibition of cyclin-dependent kinase 7 (CDK7)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone in the industrial synthesis of similar compounds due to its efficiency and scalability .
化学反应分析
Types of Reactions
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various palladium catalysts for coupling reactions . The conditions for these reactions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl intermediates .
科学研究应用
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It serves as a selective and potent inhibitor of CDK7, making it useful in studying cell cycle regulation.
Medicine: Its inhibition of CDK7 has potential therapeutic applications in cancer treatment.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide involves its inhibition of CDK7. CDK7 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK7, preventing its interaction with other proteins and substrates.
相似化合物的比较
Similar Compounds
Similar compounds include:
4-Bromo-2-fluorobenzamide: Used as a reagent in the synthesis of anti-obesity agents and cyclin-dependent kinase inhibitors.
Benzamide, N-(4-fluorophenyl)-2-bromo-: Known for its use in synthesizing tricyclic dihydroquinazolinones.
Uniqueness
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide is unique due to its specific inhibition of CDK7, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in scientific research and potential therapeutic applications.
属性
分子式 |
C14H8BrFN2O2 |
|---|---|
分子量 |
335.13 g/mol |
IUPAC 名称 |
4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide |
InChI |
InChI=1S/C14H8BrFN2O2/c15-9-2-4-11(14(18)19)13(5-9)20-10-3-1-8(7-17)12(16)6-10/h1-6H,(H2,18,19) |
InChI 键 |
WCOWOJATOMAVQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)C(=O)N)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


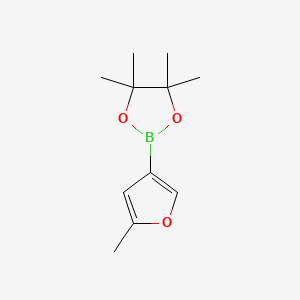
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)

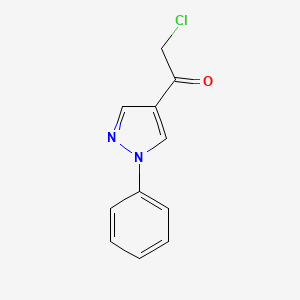

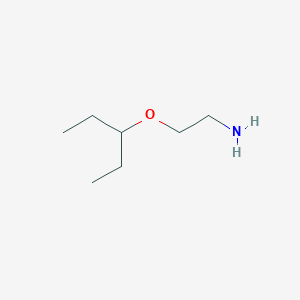
![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
